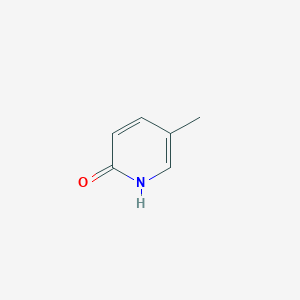

5-Methylpyridin-2(1H)-one

描述

structure in first source

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHMZGMHXUQHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143120 | |

| Record name | 5-Methyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-68-5, 91914-06-6, 1192-99-0 | |

| Record name | 2-Hydroxy-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91914-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridinol, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C173P2D70Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylpyridin-2(1H)-one chemical properties and structure

An In-depth Technical Guide to 5-Methylpyridin-2(1H)-one: Chemical Properties and Structure

Introduction

This compound, also known as 2-hydroxy-5-methylpyridine, is a heterocyclic organic compound with significant applications in organic synthesis and medicinal chemistry. It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents, including the novel antifibrotic drug Pirfenidone.[1] This technical guide provides a comprehensive overview of its chemical properties, structural features, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to pale yellow solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-methyl-1H-pyridin-2-one | PubChem[3] |

| CAS Number | 1003-68-5 | ChemicalBook[1][2] |

| Molecular Formula | C6H7NO | ChemicalBook[1] |

| Molecular Weight | 109.13 g/mol | PubChem[3] |

| Melting Point | 183-187 °C | ChemicalBook[1] |

| Boiling Point | 304.2 ± 15.0 °C (Predicted) | ChemicalBook[1][2] |

| Density | 1.053 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1][2] |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | ChemicalBook[1][2] |

| pKa | 12.43 ± 0.10 (Predicted) | ChemicalBook[1] |

| InChIKey | SOHMZGMHXUQHGE-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC1=CNC(=O)C=C1 | PubChem[3] |

Chemical Structure and Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its enol form, 2-hydroxy-5-methylpyridine. The pyridone (keto) form is generally more stable than the hydroxypyridine (enol) form, particularly in condensed phases and polar solvents.[4][5] Ab initio calculations suggest that the 2-pyridone tautomer is approximately 0.3 kcal/mol more stable than 2-hydroxypyridine (B17775) in the gas phase.[5] This equilibrium is fundamental to its reactivity and interactions in biological systems.

The pyridone structure features alternating single and double carbon-carbon bonds, which is consistent with localized bonding rather than full aromaticity.[4] In contrast, the hydroxypyridine form possesses a more traditionally aromatic ring.[4]

Experimental Protocols

Synthesis of 2-Hydroxy-5-methylpyridine

A common laboratory-scale synthesis involves the diazotization of 2-amino-5-methylpyridine (B29535) followed by hydrolysis.[6]

Materials:

-

2-amino-5-methylpyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Water (H₂O)

-

50% w/w aqueous sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of concentrated sulfuric acid in water is prepared in a two-necked, round-bottomed flask equipped with an internal thermometer and a magnetic stirrer.

-

The solution is cooled to below 0°C using an acetone/ice bath.

-

2-amino-5-methylpyridine is added to the cooled acid solution.[6]

-

An aqueous solution of sodium nitrite is added dropwise, maintaining the reaction temperature between 0-5°C.[6]

-

After the addition is complete, the mixture is stirred at 0°C for 45 minutes.

-

The reaction mixture is then heated to 95°C for 15 minutes.[6]

-

After cooling to room temperature, the pH of the solution is adjusted to 6.5-7.0 with a 50% aqueous NaOH solution.[6]

-

The mixture is heated to 60°C and the product is extracted with ethyl acetate.[6]

-

The combined organic fractions are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a pale-yellow solid.[6]

-

The crude product can be further purified by recrystallization from hot ethyl acetate to yield white crystalline needles.[6]

Applications in Research and Development

This compound is a valuable precursor in the synthesis of more complex molecules.[7]

-

Pharmaceuticals: It is a key intermediate in the production of Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis.[1] It is also a starting material for functionalized derivatives, such as nitrated pyridines, which can be further transformed into biologically active compounds.[7]

-

Agrochemicals: The compound is utilized in the formulation of certain herbicides and fungicides.[7]

-

Organic Synthesis: It is employed in the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides.[1][2]

Safety and Handling

This compound is harmful if swallowed and causes irritation to the respiratory system and skin.[2] It poses a risk of serious damage to the eyes.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[2] Store in a sealed, dry container at room temperature.[1][2]

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and significant applications, particularly in the pharmaceutical industry. A thorough understanding of its structure, especially its tautomeric nature, is essential for its effective use in complex synthetic pathways. The provided protocols offer a foundation for its synthesis and purification, enabling further research and development of novel chemical entities.

References

- 1. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]

- 2. 1003-68-5 | CAS DataBase [m.chemicalbook.com]

- 3. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 91914-06-6 | Benchchem [benchchem.com]

5-Methylpyridin-2(1H)-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methylpyridin-2(1H)-one, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical properties, synthesis, and its significant role in the development of therapeutic agents, with a focus on the antifibrotic drug Pirfenidone (B1678446). Detailed experimental methodologies and an exploration of the relevant biological signaling pathways are included to support research and development activities.

Core Compound Data

This compound, also known as 2-hydroxy-5-methylpyridine, is a pyridinone derivative. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 1003-68-5 |

| Molecular Formula | C6H7NO |

| Molecular Weight | 109.13 g/mol |

| Synonyms | 5-Methyl-2-pyridone, 2-Hydroxy-5-picoline, 6-Hydroxy-3-picoline |

Synthesis and Application

This compound is a critical building block in organic synthesis, most notably as a precursor for the drug Pirfenidone, which is used in the treatment of idiopathic pulmonary fibrosis.[1] Its synthesis and subsequent use in the production of Pirfenidone are outlined in the experimental protocols section. The compound's reactivity is centered around the pyridinone ring, allowing for various chemical modifications.

Experimental Protocols

The following protocols are representative syntheses of this compound and its subsequent conversion to Pirfenidone. These are compiled from various sources and should be adapted and optimized for specific laboratory conditions.

1. Synthesis of this compound from 2-Amino-5-methylpyridine (B29535)

This procedure involves the diazotization of 2-amino-5-methylpyridine followed by hydrolysis.

-

Materials: 2-Amino-5-methylpyridine, Sulfuric Acid (H2SO4), Sodium Nitrite (B80452) (NaNO2), Water, Ethyl Acetate (B1210297).

-

Procedure:

-

Prepare an aqueous solution of sulfuric acid.

-

Cool the acidic solution to 0-5°C in an ice bath.

-

Slowly add 2-amino-5-methylpyridine to the cooled solution while maintaining the temperature.

-

Prepare an aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.

-

After the addition is complete, stir the mixture at 0°C for a designated period.

-

Heat the reaction mixture to facilitate the hydrolysis of the diazonium salt.

-

Cool the mixture and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate) to obtain this compound as a crystalline solid.

-

2. Synthesis of Pirfenidone from this compound (Ullmann Condensation)

This protocol describes the N-arylation of this compound with an aryl halide.

-

Materials: this compound, Bromobenzene (or Iodobenzene), Potassium Carbonate (K2CO3), Copper(I) salt (e.g., CuI or CuCl), a suitable solvent (e.g., Dimethylformamide or Chlorobenzene), and an optional organic ligand (e.g., N,N'-Dimethylethylene-1,2-diamine).

-

Procedure:

-

To a reaction vessel, add this compound, bromobenzene, potassium carbonate, and the copper(I) catalyst in a suitable solvent.

-

If applicable, add the organic ligand to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 130-160°C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the product into an organic solvent.

-

Wash and dry the organic layer.

-

Concentrate the solvent to obtain crude Pirfenidone.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., toluene (B28343) or a mixture of ethyl acetate and n-heptane) to yield pure Pirfenidone.

-

3. Analytical Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. In polar solvents, the pyridone tautomer is favored. The ¹H NMR spectrum will show characteristic signals for the methyl group protons and the protons on the pyridine (B92270) ring.

Biological Signaling Pathways

While this compound is primarily an intermediate, its end-product, Pirfenidone, has well-documented effects on several key signaling pathways implicated in fibrosis. The anti-fibrotic, anti-inflammatory, and anti-oxidant properties of Pirfenidone are attributed to its modulation of these pathways.[2][3][4]

Transforming Growth Factor-Beta (TGF-β) Signaling Pathway

TGF-β is a master regulator of fibrosis.[5][6][7] Pirfenidone has been shown to downregulate the expression of TGF-β at both the transcriptional and translational levels.[2] It also interferes with the downstream signaling cascade, including the phosphorylation of Smad proteins, which are crucial for the transcription of pro-fibrotic genes.[5][8]

Platelet-Derived Growth Factor (PDGF) Signaling Pathway

PDGF is a potent mitogen for fibroblasts, and its signaling is implicated in fibrotic diseases.[9][10][11] Pirfenidone has been shown to downregulate PDGF, thereby inhibiting fibroblast proliferation.[9][10]

Experimental Workflow: From Synthesis to Biological Evaluation

The development and evaluation of compounds derived from this compound typically follow a structured workflow, from chemical synthesis to biological testing.

References

- 1. This compound | 91914-06-6 | Benchchem [benchchem.com]

- 2. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pirfenidone? [synapse.patsnap.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. dovepress.com [dovepress.com]

- 6. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro | PLOS One [journals.plos.org]

- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pirfenidone attenuates lung fibrotic fibroblast responses to transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pirfenidone inhibits myofibroblast differentiation and lung fibrosis development during insufficient mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of 5-Methylpyridin-2(1H)-one: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 5-Methylpyridin-2(1H)-one in various solvents. The lactam-lactim tautomerism of pyridinone derivatives is a critical factor in their chemical reactivity, biological activity, and physicochemical properties, making its study essential for drug design and development.

Introduction to Tautomerism in this compound

This compound, a substituted pyridinone, exists in a dynamic equilibrium between two tautomeric forms: the lactam (amide) form, this compound, and the lactim (enol) form, 5-methyl-2-hydroxypyridine. This equilibrium is significantly influenced by the surrounding solvent environment. The polarity of the solvent and its ability to form hydrogen bonds play a pivotal role in stabilizing one tautomer over the other. Generally, polar solvents favor the more polar lactam form, while non-polar solvents favor the less polar lactim form.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the lactim tautomer to the lactam tautomer:

KT = [Lactim] / [Lactam]

Due to the scarcity of specific experimental data for this compound, the following table summarizes the experimentally determined tautomeric equilibrium constants for the parent compound, 2-hydroxypyridine/2-pyridone, in a range of solvents. This data provides a strong indication of the expected behavior of its 5-methyl derivative.

| Solvent | Dielectric Constant (ε) | KT ([2-hydroxypyridine]/[2-pyridone]) | Predominant Form |

| Gas Phase | 1 | ~0.4 | Lactam |

| Cyclohexane | 2.02 | 0.4 - 2.5 | Mixture |

| Chloroform | 4.81 | 0.1 - 0.4 | Lactam |

| Acetonitrile | 37.5 | ~0.1 | Lactam |

| Water | 80.1 | ~0.001 | Lactam |

Note: The values are compiled from various literature sources and can vary depending on the experimental method and conditions.

The data clearly illustrates the pronounced effect of the solvent on the tautomeric equilibrium. In the gas phase and non-polar solvents like cyclohexane, both tautomers are present in significant amounts. As the solvent polarity increases, the equilibrium shifts dramatically towards the more polar lactam form.

Experimental Protocols for Tautomerism Studies

The determination of tautomeric equilibrium constants typically involves spectroscopic techniques such as UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV/Vis Spectroscopy

Principle: The lactam and lactim tautomers possess distinct chromophores and therefore exhibit different UV absorption spectra. The lactim form, being more aromatic, typically absorbs at a shorter wavelength compared to the less aromatic lactam form. By measuring the absorbance of a solution at wavelengths characteristic of each tautomer, their relative concentrations can be determined using the Beer-Lambert law.

Methodology:

-

Preparation of Standard Solutions: Solutions of known concentrations of the N-methyl derivative (locking the lactam form) and the O-methyl derivative (locking the lactim form) are prepared to determine their respective molar absorptivities (ε) at their absorption maxima (λmax).

-

Sample Preparation: A solution of this compound of known total concentration is prepared in the solvent of interest.

-

Spectroscopic Measurement: The UV/Vis spectrum of the sample solution is recorded.

-

Data Analysis: The concentrations of the lactam and lactim forms are calculated using the following equations, where A is the absorbance at a specific wavelength and l is the path length:

-

Aλ1 = εlactam,λ1[Lactam]l + εlactim,λ1[Lactim]l

-

Aλ2 = εlactam,λ2[Lactam]l + εlactim,λ2[Lactim]l

-

Total Concentration = [Lactam] + [Lactim]

-

-

Calculation of KT: Once the concentrations of both tautomers are determined, the tautomeric equilibrium constant (KT) is calculated.

NMR Spectroscopy

Principle: 1H and 13C NMR spectroscopy can be used to determine the ratio of tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale. The chemical shifts of protons and carbons in the lactam and lactim forms are distinct. For instance, the chemical shifts of the ring protons and the carbon attached to the oxygen/nitrogen will differ significantly between the two tautomers.

Methodology:

-

Reference Spectra: 1H and 13C NMR spectra of the N-methyl and O-methyl derivatives are recorded to establish the characteristic chemical shifts for the "locked" lactam and lactim forms.

-

Sample Spectrum: The 1H or 13C NMR spectrum of this compound is recorded in the desired deuterated solvent.

-

Signal Integration: For well-resolved signals corresponding to each tautomer, the integral of a specific proton signal (or the peak height for 13C signals in some cases) is used to determine the relative molar ratio of the two forms.

-

Calculation of KT: The tautomeric equilibrium constant is calculated from the ratio of the integrals of the signals corresponding to the lactim and lactam forms.

-

Variable Temperature NMR: If the tautomeric interconversion is fast at room temperature, leading to averaged signals, variable temperature (VT) NMR studies can be performed. By lowering the temperature, the rate of interconversion can be slowed down, potentially allowing for the resolution of separate signals for each tautomer.

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a general workflow for its experimental determination.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Caption: General workflow for determining tautomeric equilibrium constants.

Conclusion

The tautomeric equilibrium of this compound is a crucial parameter that is highly sensitive to the solvent environment. While specific quantitative data for this derivative is limited, the behavior of the parent 2-pyridone system provides a reliable framework for understanding its properties. The lactam form is expected to be predominant in polar solvents, a critical consideration for its application in biological systems and drug development. The experimental protocols outlined in this guide provide a robust methodology for the quantitative determination of the tautomeric equilibrium constant in any desired solvent system. Further research to generate specific experimental data for this compound would be a valuable contribution to the field.

The Biological Frontier of 5-Methylpyridin-2(1H)-one and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 5-Methylpyridin-2(1H)-one has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action.

Antimicrobial Activity

Derivatives of this compound have shown significant potential in combating various microbial pathogens. Notably, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has been synthesized and evaluated for their antimicrobial effects against a panel of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the MIC values for a selection of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives against various microorganisms.[1]

| Compound | Microorganism | MIC (µM) |

| 3g | Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 | |

| 3f | Candida species | Not specified |

| Saccharomyces species | Not specified | |

| 3d | Candida species | Not specified |

| Saccharomyces species | Not specified | |

| 3a | Gram-negative microorganisms | Significant activity |

| 3c | Gram-negative microorganisms | Significant activity |

Additionally, a separate class of 5-methylpyridinium derivatives has been assessed for antibacterial activity against common Gram-positive and Gram-negative bacteria.[2]

| Compound | Staphylococcus aureus (MIC) | Escherichia coli (MIC) |

| 4I | Best antibacterial activity | Good to moderate activity |

| Other derivatives | Good to moderate activity | Good to moderate activity |

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and derivatives of this compound have shown considerable promise. A series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas has been synthesized and evaluated for its in vitro anticancer activity against various cancer cell lines.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for the most active compound in the series, 5l , against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines.[3][4][5]

| Compound | Cell Line | IC50 (µM) |

| 5l | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 |

| HCT-116 (Colon cancer) | 2.71 ± 0.16 | |

| Doxorubicin (Control) | A549 | 2.93 ± 0.28 |

| HCT-116 | 3.10 ± 0.22 |

Mechanism of Action: Induction of Apoptosis

Compound 5l has been shown to induce apoptosis in HCT-116 colon cancer cells.[3][4][5] This programmed cell death is mediated through the intrinsic mitochondrial pathway, characterized by the modulation of key apoptotic proteins. The compound leads to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic proteins Bax, cytochrome C, p53, caspase-3, and caspase-9.[3][4][5] Furthermore, compound 5l was found to arrest the cell cycle at the G2/M phase.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, compiled from the cited research.

Synthesis of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones (3a-g)

Procedure:

-

A mixture of the appropriate benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed in 10 mL of glacial acetic acid for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

-

After completion, the reaction mixture is cooled to room temperature and allowed to stand overnight.[1]

-

The solid precipitate that forms is collected by filtration and washed with 5-10 mL of methanol.[1]

-

The crude product is then recrystallized from a mixture of DMF:acetic acid (1:2) or glacial acetic acid.[1]

-

The purified crystals are filtered and washed successively with acetic acid, water, methanol, and diethyl ether.[1]

-

The final product is dried at room temperature until a constant weight is achieved.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Procedure:

-

Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.[6]

-

Preparation of Compound Dilutions: Test compounds are serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[6]

-

Controls:

-

Incubation: The microtiter plate is covered and incubated at 35 ± 2°C for 16-20 hours.[6]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

References

- 1. mdpi.com [mdpi.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

5-Methylpyridin-2(1H)-one: A Foundational Scaffold for Biochemical Reagents in Life Science Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridin-2(1H)-one is a heterocyclic organic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. While not typically employed as a direct modulator of biological processes in its own right, its robust chemical structure and facile functionalization make it an indispensable scaffold in medicinal chemistry and drug discovery. This technical guide delves into the biochemical significance of this compound, primarily through the lens of its derivatives, which have demonstrated potent activities as enzyme inhibitors, receptor modulators, and therapeutic agents. We will explore its physicochemical properties, synthesis, and, most importantly, its application as a foundational core for developing novel biochemical reagents and drug candidates. This document will provide researchers with a comprehensive understanding of the potential of this compound in life science research, complete with data tables, experimental insights, and diagrammatic representations of relevant biological pathways.

Physicochemical Properties

This compound, also known as 2-hydroxy-5-methylpyridine, is a stable organic compound with the molecular formula C₆H₇NO.[1] Its structure is characterized by a pyridine (B92270) ring bearing a methyl group and a hydroxyl group, which exists in tautomeric equilibrium with its keto form, 5-methyl-2(1H)-pyridone.[2] This tautomerism is a key feature influencing its reactivity and interactions. In polar solvents, the pyridone form is predominant.[2] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the pyridone form allows for diverse molecular interactions, which is a crucial feature for its utility as a scaffold in drug design.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [2] |

| CAS Number | 1003-68-5 | [1] |

| Appearance | Solid | [4] |

| Tautomerism | Exists in equilibrium between 2-hydroxy-5-methylpyridine and 5-methyl-2(1H)-pyridone forms. The pyridone form is favored in polar solvents. | [2] |

Synthesis and Derivatization

The synthesis of this compound can be achieved through several established routes, including the hydroxylation of aminopyridine precursors or the cyclization of nitrile intermediates.[2] Its true value in biochemical research lies in its role as a versatile starting material for the synthesis of more complex and functionally diverse derivatives. The pyridinone ring can be readily modified at various positions, allowing for the systematic development of compound libraries for biological screening.[2]

General Derivatization Strategy

The derivatization of the this compound scaffold is a cornerstone of its application in drug discovery. The nitrogen atom of the pyridinone ring is a common site for substitution, as exemplified by the synthesis of Pirfenidone (B1678446), where a phenyl group is attached. Further modifications can be made to the pyridine ring itself, such as halogenation, nitration, and amination, to explore the structure-activity relationships (SAR) of the resulting compounds.[2]

Applications in Life Science Research: A Scaffold for Bioactive Molecules

The pyridin-2(1H)-one core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3][5] This has led to the development of numerous drugs and research compounds based on this structure.

Enzyme Inhibition

Derivatives of this compound have been investigated as potent inhibitors of various enzymes. The pyridinone moiety can act as a bioisostere for peptide bonds and can form crucial hydrogen bond interactions with the hinge region of kinases.[5][6]

-

METTL3 Inhibition: A novel class of inhibitors for the N6-methyladenosine (m6A) methyltransferase METTL3, a promising target in acute myeloid leukemia (AML), was developed using a pyridin-2(1H)-one scaffold. The lead compound demonstrated potent inhibitory activity with an IC₅₀ of 50 nM and effectively inhibited the proliferation of AML cell lines.[7]

-

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The pyridinone scaffold has shown high potency against both wild-type and drug-resistant strains of HIV-1.[6] These compounds act by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function.

-

Influenza Endonuclease Inhibition: A high-throughput screening identified a 5-chloro-3-hydroxypyridin-2(1H)-one derivative as a chelating ligand and an effective inhibitor of the endonuclease subunit of the influenza RNA-dependent RNA polymerase.[6]

| Target Enzyme | Derivative Class | Biological Significance | Reference |

| METTL3 | Pyridin-2(1H)-one derivatives | Potential treatment for Acute Myeloid Leukemia (AML) | [7] |

| HIV-1 Reverse Transcriptase | Pyridin-2(1H)-one derivatives | Anti-retroviral therapy | [6] |

| Influenza Endonuclease | 5-chloro-3-hydroxypyridin-2(1H)-one | Anti-influenza drug development | [6] |

| Acetylcholinesterase | Derivatives of 2-hydroxy-5-methylpyridine | Research for Alzheimer's disease treatment | [2] |

Receptor Modulation

The versatility of the this compound scaffold extends to the development of receptor modulators.

-

β2-Adrenoceptor Agonists: A series of novel β2-adrenoceptor agonists were designed and synthesized with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety, which incorporates a pyridinone-like structure. These compounds exhibited potent agonistic effects and high selectivity, with potential applications in treating respiratory diseases like asthma and COPD.[8]

-

Mineralocorticoid Receptor (MR) Antagonists: 4-Amino-5-methylpyridin-2(1H)-one is a key intermediate in the synthesis of Finerenone, a selective non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[9][10][11]

Anti-fibrotic and Anti-inflammatory Activity: The Case of Pirfenidone

Pirfenidone, a derivative of this compound, is an approved drug for the treatment of idiopathic pulmonary fibrosis (IPF).[12] Its mechanism of action is multifactorial and provides a clear example of how the pyridinone scaffold can be leveraged to create potent therapeutic agents. Pirfenidone exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties.[13][14] It is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[13][14][15]

Experimental Protocols: A Focus on Synthesis and Biological Evaluation

While specific protocols for the direct use of this compound in biochemical assays are scarce due to its primary role as a synthetic intermediate, the following sections provide an overview of the types of experimental methodologies employed for its synthesis and the biological evaluation of its derivatives.

General Protocol for the Synthesis of this compound Derivatives

A common synthetic route to produce derivatives of this compound involves the N-alkylation or N-arylation of the pyridinone ring.

Objective: To synthesize an N-substituted derivative of this compound.

Materials:

-

This compound

-

An appropriate alkyl or aryl halide (e.g., benzyl (B1604629) bromide, iodobenzene)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir for a designated period to deprotonate the nitrogen atom.

-

Add the alkyl or aryl halide dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-substituted derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of a this compound derivative against a target enzyme (e.g., a kinase or a methyltransferase).

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (e.g., a peptide for a kinase, a nucleic acid for a methyltransferase)

-

Cofactor if required (e.g., ATP for kinases, S-adenosylmethionine for methyltransferases)

-

This compound derivative (test compound)

-

Positive control inhibitor

-

Assay buffer

-

Detection reagent (e.g., a fluorescent or luminescent probe to measure product formation or substrate consumption)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a microplate, add the assay buffer, the target enzyme, and the test compound at various concentrations.

-

Incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate and cofactor.

-

Allow the reaction to proceed for a specific time at an optimal temperature.

-

Stop the reaction and add the detection reagent.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a cornerstone of modern medicinal chemistry and a vital biochemical reagent for life science research. While its direct biological activity is limited, its significance as a versatile and "privileged" scaffold cannot be overstated. Through chemical modification, the this compound core has given rise to a plethora of potent and selective bioactive molecules, including enzyme inhibitors, receptor modulators, and approved therapeutics. For researchers in drug discovery and chemical biology, a thorough understanding of the chemistry and biological potential of this scaffold is essential for the design and synthesis of novel probes and drug candidates to investigate and combat a wide range of diseases. The continued exploration of derivatives based on this compound promises to yield new and valuable tools for advancing our understanding of biological systems and improving human health.

References

- 1. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 91914-06-6 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 10. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 11. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 12. Pirfenidone | C12H11NO | CID 40632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methylpyridin-2(1H)-one: Discovery, History, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methylpyridin-2(1H)-one, a pivotal heterocyclic compound in organic synthesis and pharmaceutical development. This document details its historical context, key physicochemical and spectral properties, and established synthetic methodologies. Particular emphasis is placed on its crucial role as a primary intermediate in the synthesis of the anti-fibrotic drug, Pirfenidone. Detailed experimental protocols for significant synthetic transformations are provided, alongside a discussion of the compound's tautomeric nature.

Introduction and Historical Context

This compound, a derivative of the pyridinone scaffold, has emerged as a compound of significant interest in medicinal and process chemistry. While the precise date and individual credited with the initial discovery of this compound are not definitively documented in readily available literature, its origins can be situated within the broader historical development of pyridine (B92270) chemistry. The foundational work on pyridine synthesis in the late 19th and early 20th centuries, notably by chemists such as Arthur Rudolf Hantzsch and Aleksei Chichibabin, laid the groundwork for the synthesis of a vast array of pyridine derivatives.[1][2] The Chichibabin pyridine synthesis, first reported in 1924, provided a general method for the preparation of pyridine compounds, and it is plausible that this compound was first prepared during this era of extensive exploration into pyridine chemistry.[2]

The contemporary significance of this compound is intrinsically linked to its role as a key building block in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[3][4][5] This application has driven the development of numerous efficient and scalable synthetic routes to this pyridinone derivative.

This compound exists in a tautomeric equilibrium with its enol form, 2-hydroxy-5-methylpyridine. The position of this equilibrium is influenced by the solvent, with the pyridone form being favored in polar solvents and the hydroxy form in non-polar solvents.[6][7] This tautomerism is a critical consideration in its reactivity and characterization.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C6H7NO | [8] |

| Molecular Weight | 109.13 g/mol | [8] |

| CAS Number | 1003-68-5 | [9] |

| Melting Point | 183-187 °C | [9][10] |

| Boiling Point (Predicted) | 304.2 ± 15.0 °C | [9] |

| pKa (Predicted) | 12.43 ± 0.10 | [9] |

| Appearance | Pale yellow to light yellow solid | [9] |

| Solubility | Slightly soluble in DMSO, ethanol, and methanol | [9] |

Spectral Data:

-

¹H NMR: The proton NMR spectrum exhibits distinct signals for the methyl protons and the protons on the pyridine ring. The chemical shift of the N-H proton can vary depending on the solvent and concentration.[6]

-

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule and the predominant tautomeric form in a given solvent.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorptions for the C=O stretching vibration of the pyridone ring.[8]

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, driven by its importance as a pharmaceutical intermediate. The primary methods include the hydroxylation of an aminopyridine precursor and the cyclization of acyclic precursors.

Synthesis from 2-Amino-5-methylpyridine (B29535)

A common and well-established method for the synthesis of this compound involves the diazotization of 2-amino-5-methylpyridine followed by hydrolysis. This process is often a key step in the industrial production of Pirfenidone.[3]

References

- 1. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chichibabin Pyridine Synthesis [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction | Bentham Science [eurekaselect.com]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 91914-06-6 | Benchchem [benchchem.com]

- 7. Chichibabin Reaction | PPTX [slideshare.net]

- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 9. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of 5-Methylpyridin-2(1H)-one Analogs

Introduction

The 5-methylpyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its significance is highlighted by the clinically approved drug Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), used for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] However, the therapeutic application of Pirfenidone is often limited by the need for high doses and the prevalence of significant side effects, including gastrointestinal issues and fatigue.[1][2] This has spurred extensive research into the development of novel this compound analogs with improved efficacy, solubility, toxicity profiles, and pharmacokinetic properties.[1][2] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of these analogs, focusing on their use as anti-fibrotic, anticancer, and antimicrobial agents. It details the underlying mechanisms of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Therapeutic Applications and Mechanisms of Action

The versatility of the this compound core allows for functionalization at various positions, leading to a diverse range of pharmacological activities. Researchers have successfully developed analogs targeting distinct biological pathways implicated in a variety of diseases.

Anti-Fibrotic Agents for Idiopathic Pulmonary Fibrosis (IPF)

IPF is a devastating chronic lung disease characterized by progressive scarring of lung tissue.[1] Analogs of Pirfenidone are being actively investigated to create more potent and better-tolerated anti-fibrotic therapies.

Mechanism of Action: A key strategy involves conjugating the pyridone scaffold with natural amino acids.[1][2] This approach aims to enhance water solubility, increase hydrophilicity, and lower toxicity.[1][2] These new analogs are designed to modulate fibrosis-related signaling pathways. In-silico docking studies have identified potential targets such as ALK5 (a TGF-β type I receptor) and the p38 MAP kinase, which are crucial mediators of the pro-fibrotic transforming growth factor-beta 1 (TGF-β1) pathway.[1][2][3] Preliminary in-vitro studies show that these compounds can inhibit the proliferation and migration of fibroblasts stimulated by TGF-β1 and modulate the production of key cytokines like TGF-β1 and IL-17.[1][2][3]

References

- 1. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]

- 3. New analogs of 5-substituted-2(1 H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 5-Methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and shelf-life of this compound throughout the research and development lifecycle.

Core Stability Profile and Recommended Storage

This compound is a generally stable compound under normal laboratory conditions. However, its long-term stability is contingent upon appropriate storage and handling to mitigate degradation. The primary factors influencing its stability are temperature, light, and exposure to incompatible substances.

Summary of Stability and Storage Data

The following table summarizes the known stability characteristics and recommended storage conditions for this compound, compiled from various supplier safety data sheets and chemical databases.

| Parameter | Recommendation/Observation | Source(s) |

| General Stability | Stable under normal conditions of temperature and pressure. | [1] |

| Storage Temperature | - General/Short-term: Store in an airtight container below 30°C, with excursions up to 40°C permitted.[1]- Long-term (Powder): -20°C for up to 3 years.[2]- Long-term (In Solvent): -80°C for up to 6 months.[2]- Alternative Long-term: Store at < -15°C. | |

| Light Sensitivity | Avoid excessive light exposure. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Conditions to Avoid | Excessive heat, open flames, and direct light. | [1] |

| Hazardous Decomposition | Upon thermal decomposition, may produce carbon monoxide, hydrogen cyanide, and oxides of nitrogen. | [1] |

Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, potential degradation pathways can be inferred based on the chemical reactivity of the pyridin-2-one scaffold and the methyl substituent. Key potential degradation routes include oxidation, hydrolysis, and photodecomposition.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires conducting forced degradation studies. These studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

Detailed Methodologies

1. Preparation of Stock and Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, dilute the stock solution with the respective stressor to achieve a target concentration (e.g., 0.1 mg/mL).

2. Stress Conditions (as per ICH Q1A(R2) guidelines):

-

Acid Hydrolysis: Treat the test solution with 0.1 N to 1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the test solution with 0.1 N to 1 N NaOH at room temperature or with gentle heating.

-

Neutral Hydrolysis: Reflux the test solution in water at a controlled temperature.

-

Oxidative Degradation: Treat the test solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified duration.

-

Photolytic Degradation: Expose the solid compound or its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be run in parallel.

3. Sample Analysis:

-

At appropriate time points, withdraw samples from the stress conditions.

-

Quench the reactions as necessary (e.g., neutralize acidic/basic solutions).

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol).

-

Use a photodiode array (PDA) detector to monitor the elution and assess peak purity.

-

Employ LC-MS to identify the mass of the degradation products and aid in their structural elucidation.

4. Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Determine the mass balance to account for the parent compound and all degradation products.

-

Characterize the major degradation products.

Conclusion

This compound is a stable compound when stored under appropriate conditions. To ensure its integrity, it is crucial to store it in airtight containers, protected from light and heat, and at recommended temperatures, especially for long-term storage. Understanding its potential degradation pathways and employing rigorous stability testing protocols are essential for its successful application in research and pharmaceutical development. The methodologies outlined in this guide provide a framework for establishing the stability profile of this compound and ensuring its quality throughout its lifecycle.

References

Solubility of 5-Methylpyridin-2(1H)-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methylpyridin-2(1H)-one, a crucial parameter for its application in pharmaceutical and chemical research. This document details available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solubility studies.

Introduction to this compound and its Solubility

This compound, also known as 5-methyl-2-pyridone, is a heterocyclic organic compound with a molecular formula of C₆H₇NO. Its structure, featuring both a pyridine (B92270) ring and a ketone group, allows for tautomerism between the lactam (pyridinone) and lactim (hydroxypyridine) forms. This property, along with the presence of a methyl group, influences its polarity and, consequently, its solubility in various solvents. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical factor in drug development, impacting its bioavailability, formulation, and purification processes.

Solubility Data

A thorough review of available literature indicates a general qualitative understanding of the solubility of this compound. However, extensive quantitative data, particularly in a range of organic solvents at varying temperatures, is not widely published. The available information is summarized below.

Table 1: Summary of this compound Solubility

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 40 g/L | Calculated |

| Ethanol | Not Specified | Soluble | Qualitative |

| Acetone | Not Specified | Soluble | Qualitative |

| Methanol | Not Specified | Slightly Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Qualitative |

It is noted that the 2-hydroxy-5-methylpyridine tautomer is favored in non-polar solvents, which may suggest a higher solubility of this form in such solvents. Conversely, the 5-methyl-2(1H)-pyridone form is predominant in polar solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities

-

Glass vials or flasks with airtight seals

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will be present at equilibrium.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration remains constant.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100g , or mole fraction.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus:

-

Constant temperature water bath or incubator

-

Glass vials or flasks with airtight seals

-

Analytical balance

-

Volumetric pipette

-

Evaporating dish or weighing boat

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the desired organic solvent using the equilibration steps described in the isothermal saturation method (Section 3.1, steps 1-6).

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Carefully pipette a precise volume of the clear, saturated supernatant into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (W₂).

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and appropriate for the solvent used.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dry solid residue (W₃).

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculate the solubility using the following formulas:

-

Mass of solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility ( g/100g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Methodological & Application

Industrial Scale Synthesis of 5-Methylpyridin-2(1H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 5-Methylpyridin-2(1H)-one, a key intermediate in the pharmaceutical and agrochemical industries. The following sections outline prominent synthetic methodologies, offering insights into reaction conditions, yields, and purification strategies suitable for large-scale production.

Overview of Synthetic Strategies

Several viable routes for the industrial synthesis of this compound have been established. The selection of a particular method often depends on factors such as the availability and cost of starting materials, desired purity of the final product, and considerations regarding process safety and environmental impact. The most prominent methods include:

-

Catalytic Reduction of 3-Cyano-6-hydroxypyridine: Widely regarded as a key industrial method due to its high conversion rates and yields.

-

Nucleophilic Aromatic Substitution of 2-Chloro-5-methylpyridine (B98176): A robust method involving the displacement of a chloro group with a hydroxide (B78521).

-

Diazotization of 2-Amino-5-methylpyridine (B29535): A classic transformation of an amino group to a hydroxyl group.

-

Synthesis from 3-Methylpyridine: Involving multi-step processes, including amination and subsequent transformations.

The following diagram illustrates the primary synthetic pathways.

Caption: Primary synthetic routes to this compound.

Detailed Synthetic Protocols and Data

This section provides detailed experimental protocols for the most common industrial-scale synthesis methods. All quantitative data is summarized for easy comparison.

Method 1: Catalytic Reduction of 3-Cyano-6-hydroxypyridine

This method is a preferred industrial route, demonstrating high efficiency and yield. The process involves the catalytic hydrogenation of the cyano group to a methyl group.

Experimental Protocol:

-

Reaction Setup: A suitable high-pressure reactor is charged with 3-cyano-6-hydroxypyridine, an anionic surfactant (e.g., sodium lauryl sulfate), and a mixed solvent system of n-butanol and water.[1]

-

Acidification: The temperature of the mixture is raised to approximately 50°C, followed by the dropwise addition of an aqueous solution of sulfuric acid. The mixture is stirred for about 20 minutes.[1]

-

Catalyst Addition: The mixture is cooled to room temperature, and a 5% Palladium on carbon (Pd/C) catalyst is added.[1]

-

Hydrogenation: The reactor is purged and pressurized with hydrogen gas. The hydrogenation is carried out at atmospheric pressure for approximately 6 hours.[1]

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is washed with a 10% sodium hydroxide aqueous solution.[1]

-

Isolation: The solution is partially neutralized to a pH of 5 and extracted with n-butanol to yield a solution of crude this compound.[1]

-

Purification: The crude product is further purified by recrystallization or distillation to achieve the desired purity.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 3-Cyano-6-hydroxypyridine | [1] |

| Catalyst | 5% Palladium on Carbon (Pd/C) | [1] |

| Solvent | n-Butanol and Water | [1] |

| Additives | Sodium Lauryl Sulfate, Sulfuric Acid | [1] |

| Reaction Temperature | 50°C (acidification), Room Temp (hydrogenation) | [1] |

| Reaction Time | ~6 hours | [1] |

| Reported Yield | 83% | [1][2] |

Method 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-methylpyridine

This route involves the reaction of 2-chloro-5-methylpyridine with a strong base to introduce the hydroxyl group.

Experimental Protocol:

-

Reaction Setup: A pressure reactor is charged with 2-chloro-5-methylpyridine, potassium hydroxide (KOH), and methanol.[3][4]

-

Reaction: The reactor is sealed and heated to 180°C for 16 hours. The internal pressure will increase to approximately 12.5 bar.[5]

-

Work-up: After cooling, the reaction mixture's pH is adjusted to 7.0 with an aqueous solution of hydrochloric acid.

-

Isolation: The neutralized mixture is concentrated under reduced pressure. The crude product can be precipitated by the addition of a hydrochloric acid/methanol solution.[3]

-

Purification: The isolated solid is further purified by recrystallization from a suitable solvent to obtain high-purity this compound.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-methylpyridine | [3][4] |

| Reagent | Potassium Hydroxide (KOH) | [3][4] |

| Solvent | Methanol | [3][4] |

| Reaction Temperature | 180°C | [5] |

| Pressure | ~12.5 bar | [5] |

| Reaction Time | 16 hours | [5] |

| Reported Overall Yield | 84% (for a two-step process) | [4][5] |

Method 3: Diazotization of 2-Amino-5-methylpyridine

This classical method converts the amino group of 2-amino-5-methylpyridine into a hydroxyl group via a diazonium salt intermediate.

Experimental Protocol:

-

Reaction Setup: A reactor is charged with 2-amino-5-methylpyridine and an aqueous solution of sulfuric acid. The mixture is cooled to 0-5°C in an ice bath.

-

Diazotization: An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining the temperature between 0-5°C.

-

Hydrolysis: After the addition is complete, the mixture is stirred at 0°C for 45 minutes and then heated to 95°C for 15 minutes to facilitate the hydrolysis of the diazonium salt.

-

Work-up: The reaction mixture is cooled to room temperature, and a 50% w/w aqueous sodium hydroxide (NaOH) solution is added to adjust the pH to 6.5-7.0.

-

Extraction: The solution is heated to 60°C and extracted multiple times with ethyl acetate.

-

Isolation and Purification: The combined organic extracts are dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or distillation.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methylpyridine | |

| Reagents | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | |

| Solvent | Water | |

| Reaction Temperature | 0-5°C (Diazotization), 95°C (Hydrolysis) | |

| pH Adjustment | 6.5-7.0 with NaOH | |

| Extraction Solvent | Ethyl Acetate |

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound on an industrial scale is depicted below.

Caption: General industrial workflow for synthesis and purification.

Purification Techniques:

High purity of this compound is crucial for its use as an intermediate in pharmaceuticals.[6] Common industrial purification methods include:

-

Recrystallization: This is a widely used technique for purifying solid products. The choice of solvent is critical and is determined by the solubility of the product at different temperatures.

-

Distillation: Due to its relatively high boiling point, vacuum distillation can be an effective method for purification.

-

Chromatography: While more common at the lab scale, industrial-scale chromatography can be employed for achieving very high purity.[6]

Safety and Environmental Considerations

Industrial-scale chemical synthesis requires strict adherence to safety protocols and environmental regulations.

-

Handling of Reagents: Many of the starting materials and reagents, such as 2-amino-5-methylpyridine and strong acids/bases, are hazardous.[7] Appropriate personal protective equipment (PPE) must be worn, and reactions should be conducted in well-ventilated areas or closed systems.

-

Process Safety: Reactions involving high pressures and temperatures, such as the nucleophilic substitution method, must be carried out in appropriately rated reactors with pressure relief systems.[5] Hydrogenation reactions carry a risk of fire or explosion and require specialized equipment and procedures.

-

Waste Management: The synthesis processes generate waste streams that may contain hazardous materials. These must be treated and disposed of in accordance with local environmental regulations. Solvent recovery and recycling should be implemented where feasible to improve the environmental footprint of the process. The release of pyridine (B92270) and its derivatives into the environment should be minimized as they are water-soluble and can contaminate water sources.[8]

References

- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 3. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 6. This compound | 91914-06-6 | Benchchem [benchchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

5-Methylpyridin-2(1H)-one: A Versatile Building Block in Organic Synthesis